6-Fluoro-2-(trifluoromethylthio)benzimidazole
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Overview
Description
6-Fluoro-2-(trifluoromethylthio)benzimidazole is a versatile chemical compound known for its unique structure and diverse applications. This compound is part of the benzimidazole family, which is widely recognized for its significant role in pharmaceuticals, agrochemicals, and material sciences. The presence of both fluorine and trifluoromethylthio groups in its structure enhances its chemical stability and biological activity, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(trifluoromethylthio)benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoro-2-nitroaniline with trifluoromethylthiolating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(trifluoromethylthio)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further participate in other chemical transformations.
Substitution: The fluorine atom and trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
6-Fluoro-2-(trifluoromethylthio)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in material science investigations, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(trifluoromethylthio)benzimidazole involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethylthio groups enhances its binding affinity to enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects . The compound’s ability to form stable complexes with its targets is a key factor in its effectiveness .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-(trifluoromethyl)benzimidazole
- 6-Fluoro-2-(trifluoromethylthio)benzoxazole
- 6-Fluoro-2-(trifluoromethylthio)benzothiazole
Uniqueness
6-Fluoro-2-(trifluoromethylthio)benzimidazole is unique due to the presence of both fluorine and trifluoromethylthio groups, which confer enhanced chemical stability and biological activity. Compared to similar compounds, it exhibits superior binding affinity and selectivity towards specific molecular targets, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
6-fluoro-2-(trifluoromethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2S/c9-4-1-2-5-6(3-4)14-7(13-5)15-8(10,11)12/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSFKVUMEGRKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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